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Compound of Interest

5-Hydroxybenzofuran-4-
Compound Name:
carbaldehyde

Cat. No.: B3354423

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-
Hydroxybenzofuran-4-carbaldehyde, a molecule of interest in medicinal chemistry and drug
development. Due to the limited availability of directly published experimental data for this
specific compound, this guide presents a combination of reported data for structurally similar
compounds and predicted spectral information based on established principles of
spectroscopic analysis. This document aims to serve as a valuable resource for the
identification, characterization, and further investigation of this and related benzofuran

derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Hydroxybenzofuran-4-carbaldehyde. These
predictions are based on the analysis of spectral data from analogous compounds, including
various substituted benzofurans and hydroxybenzaldehydes.

Table 1: Predicted 'H NMR Spectroscopic Data
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Chemical Shift (5,

Coupling Constant

opm) Multiplicity (3, Hz) Assignment
~10.0-10.5 S -CHO
~9.0-10.0 s (broad) -OH
~75-7.8 d ~2.0-3.0 H-2
~7.2-75 d ~8.0-9.0 H-7
~6.8-7.1 d ~8.0-9.0 H-6
~6.7-7.0 d ~2.0-3.0 H-3
Solvent: DMSO-ds
. i 13
Chemical Shift (0, ppm) Assignment
~190 - 195 C=0 (Aldehyde)
~155 - 160 C-5
~150 - 155 C-7a
~145 - 150 C-2
~125-130 C-3a
~120-125 C-7
~115-120 C-4
~110- 115 C-6
~105 - 110 C-3
Solvent: DMSO-ds
Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
~3200 - 3500 Broad O-H stretch (phenolic)
~2800 - 2900 Medium C-H stretch (aldehyde)
C=0 stretch (aldehyde,
~1650 - 1680 Strong ]
conjugated)
~1580 - 1620 Medium-Strong C=C stretch (aromatic)
~1450 - 1500 Medium C=C stretch (aromatic)
~1200 - 1300 Strong C-O stretch (phenol)
~1100 - 1200 Medium C-O-C stretch (furan)
C-H bend (out-of-plane,
~800 - 900 Strong

aromatic)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

162 ~100 [M]* (Molecular lon)
161 High [M-H]*

133 Medium [M-CHOJ*

105 Medium [M-CHO-COJ*

lonization Mode: Electron lonization (EI)

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the
spectroscopic data presented above. These protocols are based on standard laboratory
practices for the analysis of aromatic organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared by dissolving approximately 5-10 mg of 5-
Hydroxybenzofuran-4-carbaldehyde in about 0.6-0.7 mL of a deuterated solvent, typically
DMSO-ds, in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be
added as an internal standard (6 = 0.00 ppm). The *H and *3C NMR spectra are then acquired
on a 400 MHz or higher field NMR spectrometer. For *H NMR, standard acquisition parameters
are used. For 13C NMR, a proton-decoupled experiment is typically performed to simplify the
spectrum.

Infrared (IR) Spectroscopy

For solid samples, an IR spectrum can be obtained using the KBr pellet method. A small
amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry
potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a
hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the
spectrum is recorded. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing
a small amount of the solid sample directly on the ATR crystal.

Mass Spectrometry (MS)

For a volatile and thermally stable compound like 5-Hydroxybenzofuran-4-carbaldehyde,
Electron lonization (EI) is a common mass spectrometry technique. A small amount of the
sample is introduced into the mass spectrometer, typically via a direct insertion probe or after
separation by gas chromatography. In the ion source, the sample is bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass
analyzer and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of
spectroscopic data for a chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of
5-Hydroxybenzofuran-4-carbaldehyde. Experimental verification of this data is crucial and
researchers are encouraged to perform their own analyses to confirm these predictions.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxybenzofuran-4-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3354423#spectroscopic-data-of-5-
hydroxybenzofuran-4-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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